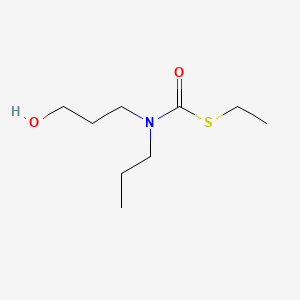

S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Description

Carbamate Pesticide Subclasses

The carbamate family is divided into three primary classes based on functional groups and pesticidal activity:

| Class | Structural Features | Examples | Primary Use |

|---|---|---|---|

| Carbamate Insecticides | R₁ = methyl group | Carbaryl, Carbofuran | Target acetylcholinesterase |

| Carbamate Herbicides | R₁ = aromatic moiety | Asulam, Thiobencarb | Pre-emergent weed control |

| Carbamate Fungicides | R₁ = benzimidazole moiety | Benomyl, Carbendazim | Fungal inhibition |

Positioning Within Thiocarbamates

Thiocarbamates, including this compound, share the RSC(=O)NR₂ core structure, where the sulfur atom replaces oxygen in the carbonyl group. This substitution confers unique reactivity, such as increased stability toward hydrolysis compared to carbamates.

Key structural features of thiocarbamates:

- S-Ester Group : Enhances lipophilicity, influencing bioavailability and environmental persistence.

- Alkyl/Alkoxy Chains : Modulate solubility and target specificity (e.g., propyl vs. ethyl groups).

Industrial Significance in Agricultural Chemistry

This compound serves as a model compound for evaluating thiocarbamate chemistry and herbicidal efficacy. Its industrial relevance is underscored by:

Role in Agrochemical Development

Thiocarbamates like EPTC (CAS 759-94-4) and thiobencarb (CAS 28249-77-6) are foundational in modern herbicide formulations. This compound’s structural analogs demonstrate:

Comparative Analysis of Thiocarbamate Herbicides

| Compound | CAS Number | Target Crops | Key Weeds Controlled | Environmental Persistence |

|---|---|---|---|---|

| EPTC | 759-94-4 | Corn, potatoes, rice | Annual grasses, sedges | Moderate (half-life: 10–30 days) |

| Thiobencarb | 28249-77-6 | Rice, lettuce, celery | Barnyardgrass, red rice | Low (half-life: 1–2 weeks) |

| This compound | 65109-70-8 | Research/Development | Broadleaf weeds, grasses | Data limited (estimated moderate) |

Properties

IUPAC Name |

S-ethyl N-(3-hydroxypropyl)-N-propylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-3-6-10(7-5-8-11)9(12)13-4-2/h11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBUMQLICBZJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCO)C(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60897357 | |

| Record name | S-Ethyl (3-hydroxypropyl)propylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65109-70-8 | |

| Record name | S-Ethyl (3-hydroxypropyl)propylthiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065109708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl (3-hydroxypropyl)propylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ETHYL (3-HYDROXYPROPYL)PROPYLTHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FR5U26MGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

S-Ethyl (3-hydroxypropyl)propylthiocarbamate is a compound belonging to the thiocarbamate class, which has garnered attention for its biological activity, particularly in agricultural and toxicological contexts. This compound is primarily used as a herbicide and has been studied for its effects on various biological systems, including its potential neurotoxic effects.

- Chemical Formula : C9H19NO2S

- Molecular Weight : 195.29 g/mol

- CAS Number : [Not specified in the search results]

Toxicological Profile

Research indicates that this compound exhibits moderate toxicity. The following key findings summarize its toxicological profile:

- Neurotoxicity : The compound has been associated with neuronal cell necrosis and degeneration in animal studies, particularly affecting the central and peripheral nervous systems. This aligns with findings observed in other thiocarbamate compounds .

- Cardiotoxicity : Chronic exposure studies have shown myocardial degeneration in rats, with severity linked to dosage levels. The incidence of these lesions increased with prolonged exposure .

- Reproductive and Developmental Toxicity : Studies indicate no significant reproductive or developmental toxicity, as evidenced by negative outcomes in oncogenicity studies .

Metabolism and Excretion

The metabolism of this compound involves rapid absorption and excretion, with minimal bioaccumulation observed. Most metabolites are excreted via urine, with little retention in tissues. Notably, the compound undergoes hydroxylation, producing various metabolites that may also exhibit biological activity .

Environmental Impact

The atmospheric degradation of thiocarbamate herbicides, including this compound, has been studied to assess their environmental persistence. The compound's atmospheric lifetime is approximately 6 hours when reacting with hydroxyl radicals, indicating a relatively short environmental half-life .

Neurotoxic Effects in Animal Models

A significant case study involved chronic exposure of rats to this compound. Observations included:

- Histopathological Findings : Examination of brain tissues revealed increased neuronal degeneration correlating with higher doses.

- Behavioral Assessments : Behavioral changes were noted, suggesting cognitive impairments linked to neurotoxic effects.

Herbicidal Efficacy

Another case study focused on the herbicidal properties of this compound:

- Target Species : The compound was effective against several weed species commonly found in agricultural settings.

- Application Rates : Optimal application rates were determined to maximize efficacy while minimizing phytotoxicity to crops.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Neurotoxicity | Neuronal necrosis and degeneration observed |

| Cardiotoxicity | Myocardial degeneration linked to dosage |

| Reproductive Toxicity | No significant effects noted |

| Environmental Persistence | Short atmospheric lifetime (~6 hours) |

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

S-Ethyl (3-hydroxypropyl)propylthiocarbamate is primarily recognized for its use as a selective herbicide. It operates by inhibiting cuticle formation during the early growth stages of seedlings, thereby controlling a range of annual grasses and broadleaf weeds. It is typically applied as a pre-emergence or early post-emergence treatment in various crops, including vegetables, field crops, and ornamental plants .

Formulation Types

The compound is available in several formulations:

- Emulsifiable Concentrate (EC) : Contains up to 87.8% active ingredient.

- Granular Formulation (G) : Contains up to 25% active ingredient.

These formulations are designed for incorporation into the soil immediately after application to minimize volatilization and enhance efficacy .

Toxicological Considerations

While this compound has demonstrated effectiveness in weed control, it also poses certain risks. Studies indicate moderate toxicity through dermal and oral routes, with significant neurotoxic effects observed in animal studies. The compound has been associated with neuronal necrosis and cardiomyopathy, necessitating careful handling and application practices to mitigate risks to human health and the environment .

Medical Applications

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as a broad-spectrum antibiotic. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in therapeutic applications . This antimicrobial property could be particularly beneficial in treating infections where conventional antibiotics may fail.

Case Studies

A notable case study focused on the compound's effectiveness against specific bacterial strains demonstrated its potential as an alternative treatment option in clinical settings. The study reported significant inhibition of bacterial growth, suggesting that this thiocarbamate derivative could play a role in developing novel antimicrobial therapies .

Environmental Impact

Atmospheric Behavior

Research on the atmospheric oxidation of thiocarbamate herbicides indicates that this compound has a relatively short atmospheric lifetime due to its reaction with hydroxyl radicals. This characteristic suggests that while it may pose risks during application, its environmental persistence is limited compared to other compounds .

Residue Management

The management of residues from this compound is crucial for minimizing environmental impact. Regulatory assessments have focused on the toxicological profiles of residues, emphasizing the need for monitoring in agricultural settings to prevent accumulation in food products and water sources .

Data Table: Summary of Applications

Comparison with Similar Compounds

EPTC (S-Ethyl dipropylthiocarbamate)

- Structure : S-ethyl group with two propyl chains on the nitrogen.

- Metabolism : In rats and corn, EPTC undergoes oxidation to form hydroxylated metabolites like S-ethyl (3-hydroxypropyl)propylthiocarbamate and sulfoxides .

- Toxicity : Classified as a volatile herbicide with moderate toxicity; high doses cause liver damage and gastrointestinal distress in mammals .

- Regulatory Status : Listed on the EPA’s Contaminant Candidate List (CCL) due to groundwater contamination risks. Tolerances for residues in crops are established at 0.1–15 ppm .

Butylate (S-Ethyl N,N-di-isobutylthiocarbamate)

- Structure : S-ethyl group with two isobutyl chains on the nitrogen.

- Metabolism : Similar oxidative pathways to EPTC but with slower degradation due to branched alkyl groups .

- Toxicity : Lower acute mammalian toxicity than EPTC but exhibits similar chronic effects (e.g., liver enzyme disruption).

- Regulatory Status : Less stringent tolerances compared to EPTC, reflecting lower environmental mobility .

Prothiocarb Hydrochloride (S-Ethyl N-[3-(dimethylamino)propyl]carbamothioate hydrochloride)

- Structure: S-ethyl group with a dimethylaminopropyl chain on the nitrogen; hydrochloride salt form.

- Metabolism: Primarily degrades via hydrolysis of the dimethylamino group, releasing volatile amines .

- Environmental Behavior: High water solubility (>500 mg/L) due to ionic character, leading to rapid runoff.

- Regulatory Status: Limited to non-agricultural uses (e.g., greenhouse fungicides) under EPA restrictions.

Cyclohexylethyl-, S-ethyl ester of carbamothioic acid

- Structure : Cyclohexylethyl substituent on nitrogen.

- Environmental Behavior : Detected in river tributaries with site-specific contamination patterns, suggesting persistence in aquatic systems .

Data Table: Key Properties of Thiocarbamate Compounds

*Estimated based on increased polarity from hydroxyl group.

Critical Findings and Implications

- Metabolic Activation : Hydroxylation of EPTC generates this compound, which is more water-soluble and likely to contaminate aquatic systems .

- Regulatory Gaps : While EPTC and its metabolites are monitored, environmental data for hydroxylated derivatives remain sparse .

- Mitigation Strategies : Reverse osmosis systems are recommended for EPTC removal from water, though efficacy for metabolites requires further study .

Preparation Methods

Reaction of 3-Hydroxypropylamine with Ethyl Isothiocyanate

One common synthetic route involves the reaction of 3-hydroxypropylamine with ethyl isothiocyanate under controlled conditions:

- Step 1: 3-Hydroxypropylamine acts as a nucleophile and attacks the electrophilic carbon of ethyl isothiocyanate.

- Step 2: This nucleophilic addition results in the formation of the thiocarbamate intermediate.

- Step 3: The product is then purified by standard techniques such as recrystallization or chromatography.

This method benefits from mild reaction conditions and direct formation of the thiocarbamate bond without requiring harsh reagents.

Thiocarbamoylation of 3-Hydroxypropyl Alcohol Derivatives

Another approach involves the conversion of 3-hydroxypropyl alcohol or its derivatives into the corresponding thiocarbamate by reaction with S-ethyl chlorothiocarbamate or similar reagents:

- Step 1: Activation of the alcohol group, often by conversion to a leaving group or direct reaction with thiocarbamoyl chloride derivatives.

- Step 2: Nucleophilic substitution by the thiocarbamate moiety to form the this compound.

- Step 3: Isolation and purification of the product.

This method allows for variation in the alkyl groups attached to the thiocarbamate nitrogen and sulfur atoms by selecting appropriate starting reagents.

Catalytic Esterification and Thiocarbamate Formation

Drawing from analogous esterification procedures (as seen in related pyridine compound syntheses), catalytic acid-mediated reactions can be adapted:

- Catalysts: Gaseous hydrogen chloride or acid catalysts such as sulfuric acid, nitric acid, or phosphoric acid.

- Reaction Medium: Lower boiling alcohols can serve as both reactants and solvents; higher boiling alcohols may require inert solvents like benzene or xylene.

- Conditions: Temperature ranges from 10°C to the boiling point of the alcohol or solvent; reaction times vary from minutes to several hours depending on temperature.

- Outcome: Formation of the desired thiocarbamate ester with high selectivity.

This approach is useful when preparing esters or carbamates involving hydroxyalkyl groups.

Data Table: Summary of Preparation Parameters

| Preparation Method | Key Reactants | Catalyst/Conditions | Reaction Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|

| Reaction of 3-Hydroxypropylamine with Ethyl Isothiocyanate | 3-Hydroxypropylamine, Ethyl isothiocyanate | None or mild base | Room temperature to 50°C | Several hours | Direct formation of thiocarbamate linkage |

| Thiocarbamoylation of 3-Hydroxypropyl Alcohol | 3-Hydroxypropyl alcohol, S-ethyl chlorothiocarbamate | None or acid catalyst | 10°C to reflux | Minutes to hours | Requires activation of alcohol group |

| Acid-catalyzed esterification (analogous method) | Alcohols, acid chlorides or thiocarbamoyl chlorides | Gaseous HCl, sulfuric acid, or other acids | 10°C to boiling point | Minutes to several hours | Used for ester derivatives; adaptable for thiocarbamates |

Research Findings and Observations

- The reaction of amines with isothiocyanates is a well-established method for thiocarbamate synthesis, offering good yields and straightforward purification.

- Acid-catalyzed esterification methods, while more common for carboxylic acid derivatives, can be adapted for thiocarbamate formation when using appropriate acid chlorides and hydroxy compounds.

- The stability of the hydroxypropyl substituent during synthesis is critical; mild reaction conditions help prevent degradation or side reactions.

- Purification typically involves removal of unreacted starting materials and by-products via distillation, recrystallization, or chromatographic techniques.

- The presence of the hydroxy group imparts polarity, influencing solubility and purification strategies.

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and aerosol-generating steps. Personal protective equipment (PPE) must include nitrile gloves and respirators with organic vapor cartridges. Emergency protocols should address dermal exposure with soap-water washes and inhalation incidents with oxygen supplementation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.